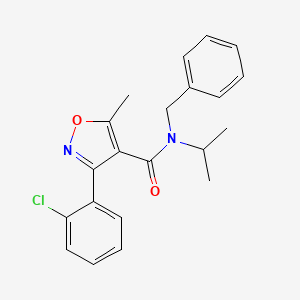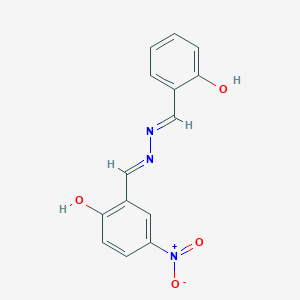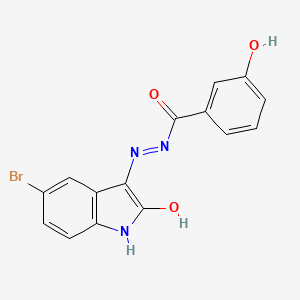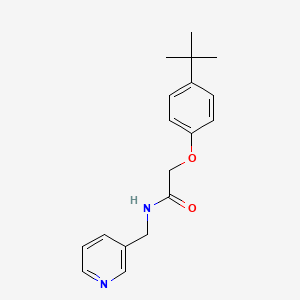
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide, also known as CL220, is a synthetic compound that belongs to the isoxazole family. It has been extensively studied for its potential applications in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry.
Wirkmechanismus
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed with N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been shown to possess analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. These effects are thought to be mediated through the modulation of GABA-A receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its selectivity for GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the main limitations of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy profiles of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide in humans.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new drugs based on the structure of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide with improved efficacy and safety profiles. Another area of interest is the study of the role of GABA-A receptors in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, more research is needed to fully understand the biochemical and physiological effects of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzylamine with isobutyryl chloride and sodium hydroxide to form N-benzyl-N-isopropyl-2-chlorobenzamide, which is then reacted with hydroxylamine hydrochloride and sodium acetate to produce N-benzyl-N-isopropyl-2-hydroxybenzamide. This intermediate is then reacted with methyl isoxazole-4-carboxylate and triethylamine to form N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. In neuroscience, it has been shown to modulate the activity of GABA-A receptors, making it a potential candidate for the treatment of anxiety and other neurological disorders. In medicinal chemistry, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-14(2)24(13-16-9-5-4-6-10-16)21(25)19-15(3)26-23-20(19)17-11-7-8-12-18(17)22/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYALPNPEPTZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)
![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)

![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)